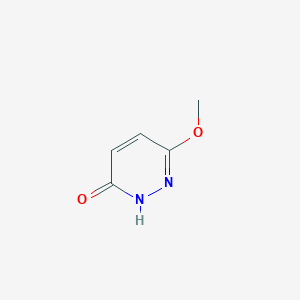

![molecular formula C10H10N2O2 B172863 吡咯并[1,2-a]吡嗪-3-羧酸乙酯 CAS No. 153780-28-0](/img/structure/B172863.png)

吡咯并[1,2-a]吡嗪-3-羧酸乙酯

描述

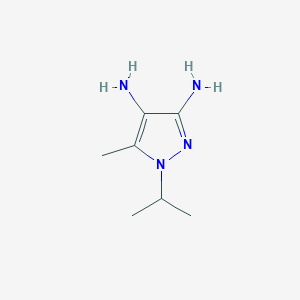

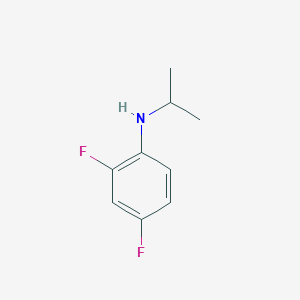

Ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate is a derivative of pyrrolopyrazine . Pyrrolopyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

科学研究应用

吡嗪衍生物在药物开发中的应用

吡嗪衍生物,包括吡咯并[1,2-a]吡嗪-3-羧酸乙酯,已被合成并评估其药理作用,显示出从抗癌、抗感染到心血管和神经系统作用的广泛应用前景。一些吡嗪衍生物已成为全球临床用药,突出了它们在现代药理学中的重要性。这些化合物的多样性和广泛的生物活性使其成为药物进一步研究和开发的主要候选者,特别是作为抗癌应用的蛋白激酶抑制剂和阿尔茨海默病治疗的 β-分泌酶抑制剂 (Doležal & Zítko, 2015)。

食品科学中的合成与应用

在食品科学中,美拉德反应 (MR) 是合成吡嗪的关键过程,包括吡咯并[1,2-a]吡嗪-3-羧酸乙酯的衍生物,这些衍生物赋予食品坚果味和烘烤风味。美拉德反应中吡嗪生成的控制策略对食品质量和安全性具有重要意义,说明了吡嗪衍生物在食品加工过程中增强或抑制风味的重要性 (Yu 等,2021)。

对杂环化学的贡献

吡咯并[1,2-a]吡嗪-3-羧酸乙酯作为吡嗪衍生物家族的一部分,为杂环化学领域做出了贡献。这些化合物在稠合杂环衍生物的绿色合成中发挥着至关重要的作用,这是一种合成复杂分子的原子经济且环保的方法。多组分反应 (MCR) 中反应物选择方面的创造力展示了吡嗪衍生物在生产具有潜在药用价值的化合物方面的多功能性 (Dhanalakshmi 等,2021)。

吡嗪衍生物在海洋海绵生物碱中的应用

海洋海绵生物碱,包括吡嗪衍生物,已被确认为新型抗肿瘤剂。已分离出 90 多种新型细胞毒性化合物,在体外对肿瘤细胞系表现出活性,并显示出进一步进行体内评估的潜力。这突出了吡咯并[1,2-a]吡嗪-3-羧酸乙酯衍生物在发现和开发新的抗肿瘤疗法中做出的潜在贡献 (Dembitsky 等,2005)。

未来方向

Despite the importance of the pyrrolopyrazine scaffold, there are only a few Structure-Activity Relationship (SAR) research on it . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

属性

IUPAC Name |

ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-2-14-10(13)9-7-12-5-3-4-8(12)6-11-9/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOBLABAFRMQDQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN2C=CC=C2C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80626520 | |

| Record name | Ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate | |

CAS RN |

153780-28-0 | |

| Record name | Ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

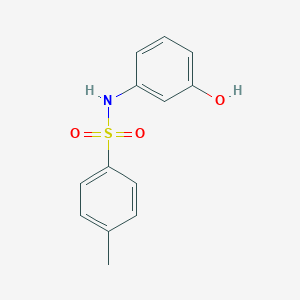

![Ethyl 4-oxo-1,4-dihydropyrrolo[1,2-B]pyridazine-3-carboxylate](/img/structure/B172786.png)

![Methyl 2-[4-(aminomethyl)phenyl]benzoate](/img/structure/B172814.png)